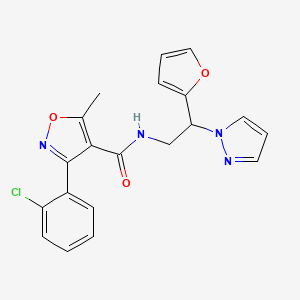

![molecular formula C17H14ClN7O2S B2643710 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-02-1](/img/structure/B2643710.png)

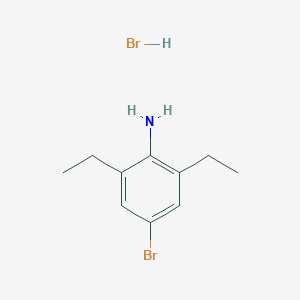

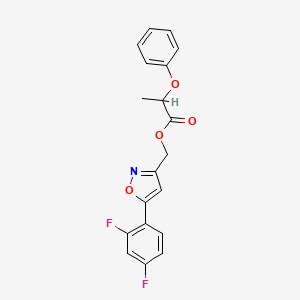

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their anti-proliferative effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is a key factor in their biological activity . Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the molecular structure of these compounds and their anti-cancer effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of the triazolo[4,5-d]pyrimidine core structure .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Insecticidal Activity : Compounds incorporating a thiadiazole moiety, synthesized using similar heterocyclic chemistry, have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Such research indicates the potential of heterocyclic compounds in pest control applications (Fadda et al., 2017).

Amplification of Antibiotics : Triazolopyrimidine derivatives have been studied for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains, showcasing their potential role in enhancing antimicrobial therapy (Brown et al., 1978).

Antiasthma Agents : The preparation of triazolopyrimidines as potential antiasthma agents through their activity as mediator release inhibitors further exemplifies the therapeutic applications of such compounds (Medwid et al., 1990).

Antimicrobial and Antitumor Activities : Enaminones, used as building blocks for synthesizing substituted pyrazoles, which include triazolopyrimidine analogues, demonstrate antimicrobial and antitumor activities. This illustrates the versatility of heterocyclic compounds in pharmaceutical research (Riyadh, 2011).

Mécanisme D'action

While the exact mechanism of action of the specific compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is not mentioned in the search results, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of gastric cancer cells .

Orientations Futures

The search results suggest that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have potential as anti-cancer agents . Future research could focus on further exploring their anti-cancer effects, optimizing their structures for improved activity, and investigating their safety and efficacy in preclinical and clinical studies.

Propriétés

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN7O2S/c1-10-6-13(23-27-10)21-14(26)8-28-17-15-16(19-9-20-17)25(24-22-15)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVQRNBONVJFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)

![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)

![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)